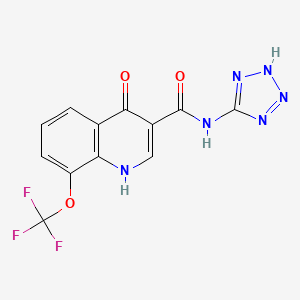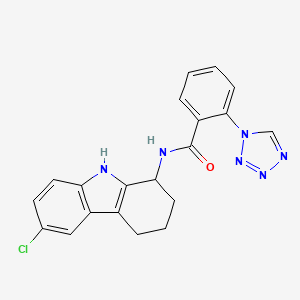![molecular formula C23H25N5O4 B11005683 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11005683.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features both benzimidazole and quinazolinone moieties. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The benzimidazole ring is a heterocyclic aromatic organic compound, while the quinazolinone ring is a bicyclic compound that contains a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative, followed by the synthesis of the quinazolinone derivative. These two intermediates are then coupled under specific reaction conditions to form the final compound.
-
Preparation of Benzimidazole Derivative
- React 1,2-diaminobenzene with a suitable aldehyde or ketone in the presence of an acid catalyst to form the benzimidazole ring.
- Example: 1,2-diaminobenzene + formic acid → benzimidazole.
-
Preparation of Quinazolinone Derivative
- React anthranilic acid with an appropriate amine and a dehydrating agent to form the quinazolinone ring.
- Example: Anthranilic acid + acetic anhydride → quinazolinone.
-
Coupling Reaction
- The benzimidazole and quinazolinone derivatives are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
- Example: Benzimidazole derivative + quinazolinone derivative + EDCI + triethylamine → this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole and quinazolinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The quinazolinone moiety can interact with various proteins and receptors, modulating their activity. Together, these interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Quinazolinone Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities compared to compounds containing only one of the two moieties.
Properties
Molecular Formula |
C23H25N5O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C23H25N5O4/c1-14-25-18-12-20(32-3)19(31-2)11-15(18)23(30)28(14)13-22(29)24-10-6-9-21-26-16-7-4-5-8-17(16)27-21/h4-5,7-8,11-12H,6,9-10,13H2,1-3H3,(H,24,29)(H,26,27) |
InChI Key |
YNYIPMFTUVWMCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCCC3=NC4=CC=CC=C4N3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-phenoxyphenyl)urea](/img/structure/B11005601.png)



![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B11005618.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11005619.png)
![trans-4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11005628.png)
![4-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11005638.png)
![3-methyl-5-oxo-N-(3,4,5-trifluorophenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11005650.png)
![3,5-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B11005658.png)

![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B11005672.png)
![N-(1H-indol-4-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11005675.png)
![N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11005689.png)
